molecular formula C16H25NO B7577868 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol

Cat. No. B7577868
M. Wt: 247.38 g/mol
InChI Key: QMGQTVPOKNTIFD-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol, also known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPEA is a chiral molecule, meaning it has two mirror-image forms, and the pharmacological properties of these forms may differ.

Mechanism of Action

The exact mechanism of action of 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting this transporter, 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol increases the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has also been found to bind to other receptors, such as the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of serotonin and dopamine in the brain, which are both involved in the regulation of mood and anxiety. 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. These effects suggest that 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol may have potential as a treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a well-defined chemical structure, which makes it easy to study its pharmacological properties. However, 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has some limitations for lab experiments. It is a chiral molecule, meaning it has two mirror-image forms, and the pharmacological properties of these forms may differ. This can complicate the interpretation of experimental results. Additionally, 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol. One area of research is the investigation of the pharmacological properties of the two mirror-image forms of 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol. It is possible that one form may have different therapeutic properties than the other. Another area of research is the investigation of the safety and efficacy of 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol in humans. Clinical trials could be conducted to determine whether 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol is a safe and effective treatment for depression and anxiety disorders. Finally, the development of more efficient synthesis methods for 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol could make it more accessible for research and potential therapeutic use.

Synthesis Methods

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol can be synthesized through a multi-step process starting from commercially available materials. The first step involves the preparation of 2,4-dimethylcyclohexanone, which is then reacted with phenylmagnesium bromide to form 2-phenyl-2,4-dimethylcyclohexanone. This intermediate is then reduced with sodium borohydride to yield 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has been studied for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. It has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and anxiety. 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. These effects suggest that 2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol may have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

2-[(2,4-dimethylcyclohexyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12-8-9-15(13(2)10-12)17-11-16(18)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGQTVPOKNTIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylcyclohexyl)amino]-1-phenylethanol

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